![molecular formula C21H22N2O4S B2510842 1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 1705478-04-1](/img/structure/B2510842.png)
1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
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Description
1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Biological Activity
The compound 1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This article details its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Structural Characteristics
The compound features:
- An azetidine ring , which contributes to its chemical reactivity.
- A sulfonyl group that enhances solubility and biological interactions.
- An indole moiety , known for its role in various biological activities.
The molecular formula is C17H18N2O4S with a molecular weight of approximately 346.40 g/mol.
The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly transpeptidases, which are crucial for bacterial cell wall synthesis. By binding to these enzymes, the compound disrupts the structural integrity of bacterial cells, leading to cell lysis and death.
Biological Activities
Preliminary research indicates that This compound exhibits several biological activities:
Case Studies and Research Findings
Several studies have explored the biological activity of structurally similar compounds:
Future Directions
Further research is necessary to fully elucidate the pharmacodynamics and pharmacokinetics of This compound . Key areas for future investigation include:
- In vivo studies to assess therapeutic efficacy and safety.
- Mechanistic studies to clarify how structural features influence biological activity.
- Modification studies to enhance potency and selectivity for specific targets.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-(1-methylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-22-12-15(19-5-3-4-6-20(19)22)11-21(24)23-13-18(14-23)28(25,26)17-9-7-16(27-2)8-10-17/h3-10,12,18H,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQYTUFMROTKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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